1-Bromonaphthalen-2-amine hydrochloride
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Overview
Description
1-Bromonaphthalen-2-amine hydrochloride is an organic compound with the molecular formula C10H9BrClN and a molecular weight of 258.54 g/mol It is a derivative of naphthalene, where a bromine atom is substituted at the first position and an amine group at the second position, forming a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromonaphthalen-2-amine hydrochloride can be synthesized through several methods. One common approach involves the bromination of naphthalen-2-amine. The reaction typically uses bromine or a brominating agent in the presence of a solvent like acetic acid. The resulting 1-bromonaphthalen-2-amine is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound often involves multi-step reactions. For instance, the diazotization of 1-bromonaphthalen-2-amine followed by treatment with hydrochloric acid and copper(I) chloride can yield the desired product. The reaction conditions usually involve maintaining low temperatures initially and then gradually increasing the temperature to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-Bromonaphthalen-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Products include various substituted naphthalenes.
Oxidation: Nitro derivatives of naphthalene.
Reduction: Corresponding amines or other reduced forms of the compound.
Scientific Research Applications
1-Bromonaphthalen-2-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-bromonaphthalen-2-amine hydrochloride depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The bromine and amine groups play crucial roles in these interactions, facilitating binding to target molecules and exerting biological effects .
Comparison with Similar Compounds
2-Amino-1-bromonaphthalene: Similar structure but with different substitution positions, leading to varied reactivity and applications.
1-Bromo-2-naphthalenamine: Another positional isomer with distinct chemical properties.
Uniqueness: 1-Bromonaphthalen-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in synthesis and research .
Properties
IUPAC Name |
1-bromonaphthalen-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN.ClH/c11-10-8-4-2-1-3-7(8)5-6-9(10)12;/h1-6H,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEYFJZONVHQCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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